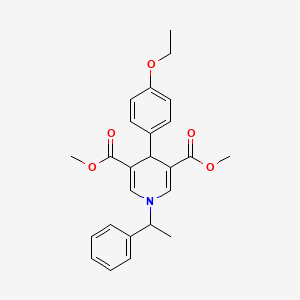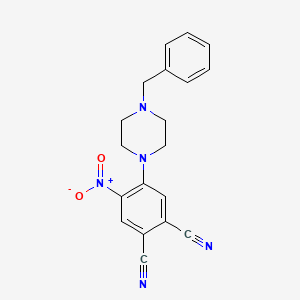
4-(4-benzyl-1-piperazinyl)-5-nitrophthalonitrile
Descripción general
Descripción
4-(4-benzyl-1-piperazinyl)-5-nitrophthalonitrile, commonly known as BNPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BNPP is a phthalonitrile-based compound that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of BNPP is not fully understood, but it is believed to act by inhibiting the growth of bacterial and fungal cells. BNPP has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are essential for the replication and transcription of bacterial DNA. Moreover, BNPP has been shown to disrupt the cell membrane of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
BNPP has been shown to possess low toxicity and high selectivity towards bacterial and fungal cells, making it a promising candidate for the development of new antibiotics and antifungal agents. Moreover, BNPP has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNPP possesses several advantages for lab experiments, including its ease of synthesis, low toxicity, and high selectivity towards bacterial and fungal cells. Moreover, BNPP can be easily modified to yield various derivatives, making it a versatile compound for various scientific applications. However, one of the main limitations of BNPP is its poor solubility in water, which can limit its use in certain applications.
Direcciones Futuras
The potential applications of BNPP are vast, and future research should focus on exploring its potential in various scientific fields. Some of the future directions for BNPP include the development of new antibiotics and antifungal agents, the synthesis of new organic compounds using BNPP as a building block, and the development of new therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, future research should focus on improving the solubility of BNPP in water, which can expand its potential applications in various fields.
Conclusion
In conclusion, BNPP is a phthalonitrile-based compound that has been extensively studied for its potential applications in various scientific fields. BNPP can be synthesized using different methods, and its mechanism of action has been studied in detail. BNPP possesses several advantages for lab experiments, including its ease of synthesis, low toxicity, and high selectivity towards bacterial and fungal cells. Moreover, BNPP has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Future research should focus on exploring the potential applications of BNPP in various scientific fields.
Aplicaciones Científicas De Investigación
BNPP has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. BNPP has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Moreover, BNPP has been used as a building block for the synthesis of various organic compounds, including phthalocyanines and porphyrins.
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-12-16-10-18(19(24(25)26)11-17(16)13-21)23-8-6-22(7-9-23)14-15-4-2-1-3-5-15/h1-5,10-11H,6-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJGAEXFQXVESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-methoxyphenyl)-7,14b-dihydro-4aH,6H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B3932472.png)
![{4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B3932483.png)
![methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B3932489.png)
![4-fluoro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3932507.png)
![7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932511.png)
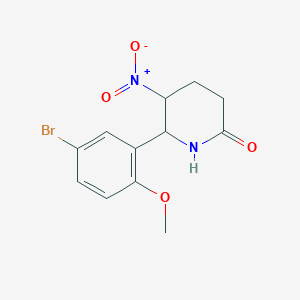
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3932527.png)
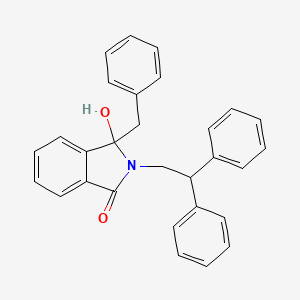

![2,2'-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)imino]diethanol](/img/structure/B3932544.png)
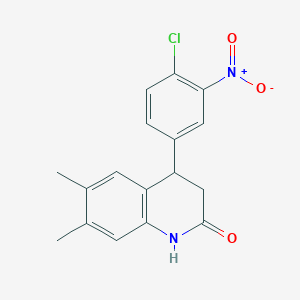
![2-({7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3932555.png)
